molecular formula C12H25NSi B12620404 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine CAS No. 918871-51-9

3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine

Cat. No.: B12620404
CAS No.: 918871-51-9
M. Wt: 211.42 g/mol
InChI Key: QJRFGWLWCPSJEU-UHFFFAOYSA-N
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Description

3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine is a propargylamine derivative featuring a bulky triisopropylsilyl (TIPS) group attached to the propargyl carbon. Its structure combines the reactivity of the propargylamine moiety with the steric and electronic effects of the TIPS group.

Properties

CAS No.

918871-51-9

Molecular Formula

C12H25NSi

Molecular Weight

211.42 g/mol

IUPAC Name

3-tri(propan-2-yl)silylprop-2-yn-1-amine

InChI

InChI=1S/C12H25NSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-12H,8,13H2,1-6H3

InChI Key

QJRFGWLWCPSJEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CCN)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves the reaction of triisopropylchlorosilane with propargylamine . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

    Reactants: Triisopropylchlorosilane (CAS13154-24-0) and propargylamine (CAS2450-71-7).

    Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine.

    Yield: Approximately 79%.

Industrial Production Methods

While specific industrial production methods for 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chlorosilane.

Chemical Reactions Analysis

Types of Reactions

3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of silyl oxides.

    Reduction: Formation of silyl-substituted alkenes or alkanes.

    Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways would depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs with Silyl Modifications

(a) 3-[Chloro-di(propan-2-yl)silyl]propan-1-amine
  • Structure : Replaces one isopropyl group in TIPS with chlorine.
  • Properties : Increased electrophilicity due to the chlorine atom, enhancing reactivity in nucleophilic substitutions. However, reduced steric bulk compared to TIPS may lower stability under harsh conditions .
  • Applications : Intermediate for synthesizing silane-functionalized polymers.
(b) 3-[Dimethyl(propan-2-yloxy)silyl]propan-1-amine
  • Structure : Incorporates an oxygen atom in the silyl group (dimethyl(isopropoxy)silyl).
  • Properties : Enhanced solubility in polar solvents due to the ether linkage. Reduced steric hindrance compared to TIPS, enabling faster reaction kinetics .
  • Applications : Used in sol-gel processes for hybrid materials.
(c) Trimethylsilyl (TMS) Derivatives
  • Example : 2-((Trimethylsilyl)ethynyl)pyridin-3-amine (from ).
  • Properties : Smaller silyl group increases electrophilicity and reaction rates but offers less steric protection. Lower thermal stability compared to TIPS derivatives .

Propargylamine Derivatives with Aromatic/Functional Groups

(a) 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride
  • Structure : Thiophene ring replaces the TIPS group.
  • Properties : Conjugated π-system enhances electronic communication, useful in optoelectronic materials. Hydrochloride form improves crystallinity and handling .
  • Applications : Building block for conductive polymers.
(b) N,N-Diethyl-3-phenylprop-2-yn-1-amine
  • Structure : Diethylamine and phenyl substituents on the propargyl backbone.
  • Properties : Increased basicity due to alkylamine groups. The phenyl ring stabilizes charges via resonance, aiding in catalytic applications .
(c) N-(3-Phenylprop-2-yn-1-yl)prop-2-en-1-amine
  • Structure : Combines propargyl and allyl amine groups with a phenyl ring.
  • Properties : Dual unsaturated moieties enable cross-conjugation, useful in multicomponent reactions. Lower steric bulk compared to TIPS derivatives allows for broader substrate scope .

Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Stability
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine C₁₂H₂₃NSi 209.41 Triisopropylsilyl Low (non-polar) High (inert atm)
3-(Thiophen-2-yl)prop-2-yn-1-amine HCl C₇H₈ClNS 181.67 Thiophene Moderate (polar) Moderate
N,N-Diethyl-3-phenylprop-2-yn-1-amine C₁₃H₁₇N 187.29 Phenyl, diethylamine Low (non-polar) High
3-[Dimethyl(isopropoxy)silyl]propan-1-amine C₈H₂₁NOSi 191.34 Dimethyl(isopropoxy)silyl High (polar) Moderate

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